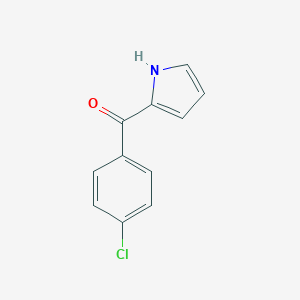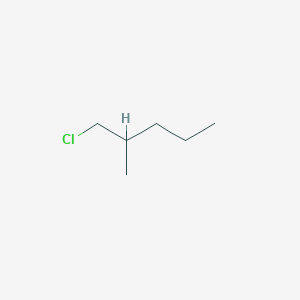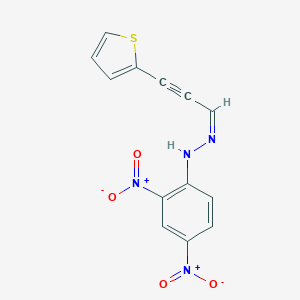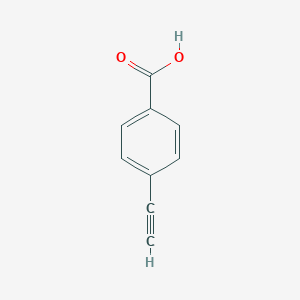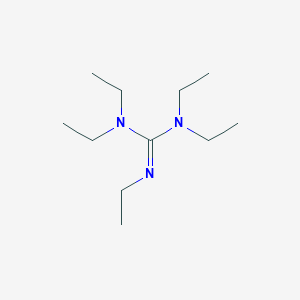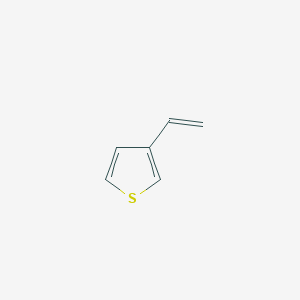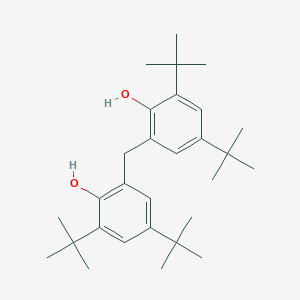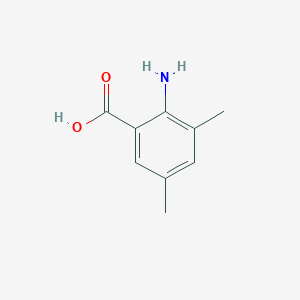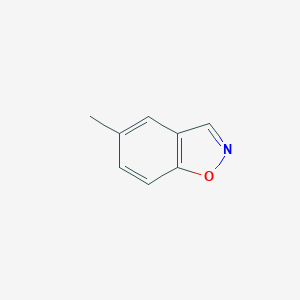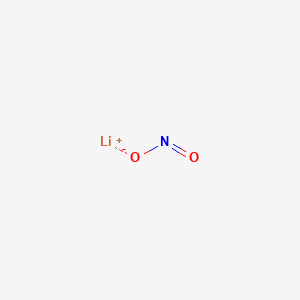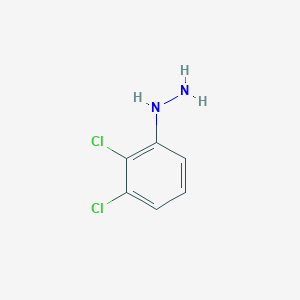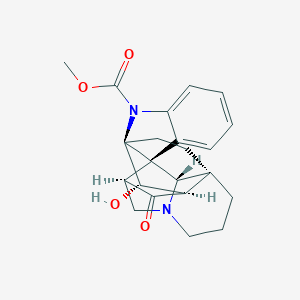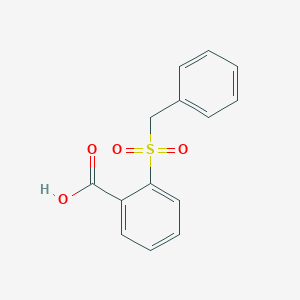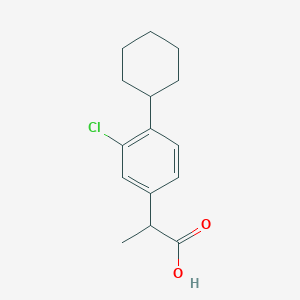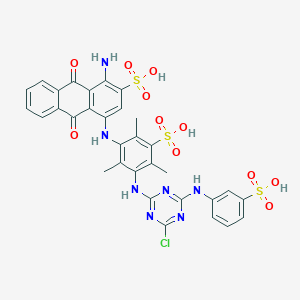
Reactive Blue 49
Descripción general
Descripción
Reactive Blue 49 is a dye used primarily for cotton . It is a blue powder with the chemical formula C32H23ClN7Na3O11S3 and a molecular weight of 882.19 .
Synthesis Analysis
The production of Reactive Blue 49 involves the reaction of bromamine acid, 2,6-diaminomesitylene-4-sulfonic acid, cyanuric chloride, and metanilic acid . This process involves multiple stages of amine formation and sodium salt formation .Molecular Structure Analysis
The Reactive Blue 49 molecule contains a total of 85 bonds. There are 59 non-H bonds, 38 multiple bonds, 9 rotatable bonds, 8 double bonds, 30 aromatic bonds, 6 six-membered rings, 2 ten-membered rings, 2 ketones (aromatic), 1 primary amine (aromatic), 3 secondary amines (aromatic), 3 hydroxyl groups, and 3 sulfonic groups .Chemical Reactions Analysis
Reactive Blue 49 can undergo various chemical reactions. For instance, it can be decolorized through a sonoelectrochemical process, which combines electrochemistry and ultrasound . This process improves the electro-oxidation of dye solutions and their rate of decolorization . Another study explored the adsorption of Reactive Blue 49 dye from aqueous solutions using a novel adsorbent produced from sunflower husks encapsulated with copper oxide nanoparticles .Physical And Chemical Properties Analysis
Reactive Blue 49 is a blue powder . It has a solubility of more than 300 g/L and a pH range of 6-9 . The dye has a strong affinity for cotton .Aplicaciones Científicas De Investigación
Adsorption and Removal from Wastewater : Zhao et al. (2018) developed a chitosan adsorbent reinforced with citric acid modified β-cyclodextrin for the removal of dyes, including Reactive Blue 49, from reactive dyeing effluents. The adsorbent showed high efficiency and reusability, demonstrating up to 80% removal rate of Reactive Blue 49 even after six adsorption-desorption cycles (Zhao et al., 2018). Similarly, Wang and Guo (2011) used waste beer yeast sludge for the biosorptive decolorization of Reactive Blue 49, indicating the potential of using waste biomass for dye removal (Wang & Guo, 2011).
Photocatalytic Degradation : Tabatabaee and Mirrahimi (2011) explored the degradation of Reactive Blue 49 through photocatalysis using Ag/ZnO nanocatalyst under UV-irradiation. They achieved over 90% decolorization of the dye in 30 minutes, highlighting the potential of photocatalytic methods for dye degradation (Tabatabaee & Mirrahimi, 2011).
Fenton Type Processes : Kušić et al. (2007) investigated the application of Fenton (Fe2+/H2O2) and Fenton-like processes for minimizing organic content in coloured synthetic wastewaters containing Reactive Blue 49. They achieved color removal over 95% and varying degrees of mineralization depending on the specific process and dye structure (Kušić et al., 2007).
Desalination and Concentration : Liu Zhi-lan (2004) studied the use of polyamide nanofiltration membrane for desalinating Reactive Blue 49 (press cake), reducing the content of inorganic salt in the dye while concentrating the resolution of the dye. This suggests applications in improving dye quality and reducing waste (Liu Zhi-lan, 2004).
Safety And Hazards
Direcciones Futuras
Future research could focus on developing efficient methods for removing Reactive Blue 49 from wastewater . For example, one study evaluated the adsorption of Reactive Blue 49 onto untreated peanut shell waste . Another potential area of research could be the development of eco-friendly adsorbents for the removal of Reactive Blue 49 .
Propiedades
IUPAC Name |
1-amino-4-[3-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26ClN7O11S3/c1-13-25(36-20-12-21(53(46,47)48)24(34)23-22(20)27(41)18-9-4-5-10-19(18)28(23)42)14(2)29(54(49,50)51)15(3)26(13)37-32-39-30(33)38-31(40-32)35-16-7-6-8-17(11-16)52(43,44)45/h4-12,36H,34H2,1-3H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H2,35,37,38,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYZSRVQTPSXRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1NC2=NC(=NC(=N2)NC3=CC(=CC=C3)S(=O)(=O)O)Cl)C)S(=O)(=O)O)C)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26ClN7O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601099563 | |
| Record name | 1-Amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601099563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
816.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Reactive Blue 49 | |
CAS RN |
105936-74-1, 12236-92-9 | |
| Record name | 1-Amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105936-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601099563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



